2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide
Description
This compound is a thiazolo[4,5-d]pyridazin-4-one derivative featuring a 4-chlorophenyl substituent at the 7-position, a methyl group at the 2-position, and an N-(3-fluorophenyl)acetamide moiety at the 5-position. Its molecular formula is C₂₀H₁₄ClFN₄O₂S, with a molecular weight of 428.866 g/mol . Its structural uniqueness lies in the combination of halogenated aryl groups (Cl and F) and the thiazolo-pyridazinone core, which may influence both physicochemical properties and target binding.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2S/c1-11-23-18-19(29-11)17(12-5-7-13(21)8-6-12)25-26(20(18)28)10-16(27)24-15-4-2-3-14(22)9-15/h2-9H,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMSVOEKSCMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide is a novel organic molecule belonging to the thiazolo[4,5-d]pyridazine class. Its complex structure incorporates various functional groups that enhance its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.9 g/mol . The structure features a thiazole ring fused to a pyridazine core, substituted with a 4-chlorophenyl group and a 3-fluorophenyl acetamide moiety. This unique arrangement may confer distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O2S |
| Molecular Weight | 428.9 g/mol |
| CAS Number | 941942-74-1 |
Antimicrobial Activity
Research has indicated that compounds with thiazolo-pyridazine frameworks exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic regulators like Bcl-2 and Bax.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Experimental models have shown that it can reduce inflammation markers in induced models of arthritis, suggesting its potential as an anti-inflammatory agent. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been noted.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial efficacy against clinical isolates.
- Findings : The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested pathogens, indicating strong antimicrobial activity.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Findings : IC50 values were reported at 10 µM for HeLa cells, with significant induction of apoptosis observed through flow cytometry analysis.
-
Anti-inflammatory Research :
- Objective : To determine the impact on inflammation in vivo.
- Findings : Administration in a rat model resulted in a significant decrease in paw edema compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Key Observations :
Halogen Substitution Effects :
- The target compound’s 3-fluorophenyl group (meta-F) differs from analogs with 4-fluorophenyl (para-F) or 4-chlorophenyl substituents. Fluorine’s electronegativity and small size enhance binding interactions in drug design, but its meta position may reduce steric hindrance compared to para .
- Dichloro-substituted analogs (e.g., ) exhibit higher molecular weight (445.3 vs. 428.866) and likely increased hydrophobicity (Cl > F in lipophilicity), which could impact bioavailability.
Synthetic Considerations :
- highlights that substituent bulkiness (e.g., isopropyl vs. methyl) affects HPLC retention times and purity . For the target compound, the 3-fluorophenyl group may confer distinct chromatographic behavior compared to para-substituted analogs.
The thiazolo-pyridazinone core likely adopts a planar conformation, with halogenated aryl groups influencing packing interactions.
Biological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
